

Anhydrohydroxyprogesterone: A Technical Guide to its Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrohydroxyprogesterone, also known as ethisterone, is a synthetically derived steroidal progestin. As the first orally active progestin, it marked a significant milestone in hormone therapy. This technical guide provides a comprehensive overview of the biological activity of anhydrohydroxyprogesterone, focusing on its receptor binding profile, hormonal activities, and pharmacokinetic properties. The information is presented to aid researchers and professionals in drug development in understanding the core characteristics of this compound.

Mechanism of Action

Anhydrohydroxyprogesterone exerts its biological effects primarily by acting as an agonist at the progesterone receptor (PR).[1][2] Upon binding, the receptor-ligand complex undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes, leading to the physiological effects characteristic of progestogens. Its activity profile is not limited to the progesterone receptor; it also interacts with other steroid hormone receptors, contributing to its overall biological effects.

Receptor Binding and Hormonal Activity

The biological activity of anhydrohydroxyprogesterone is defined by its affinity for various steroid hormone receptors. The following tables summarize the available quantitative data on



its binding affinity and functional activity.

Progestogenic Activity

Anhydrohydroxyprogesterone is classified as a relatively weak progestogen.[1] Its affinity for the progesterone receptor is approximately 44% of that of endogenous progesterone.[1] Clinically, a total dose of 200 to 700 mg administered over 10 to 14 days is required to induce endometrial transformation in women.[1] In comparative studies, it has been shown to be approximately 20 times less potent than norethisterone.[1]

Parameter	Value	Reference Compound
Relative Binding Affinity (RBA) for Progesterone Receptor	~44%	Progesterone
Endometrial Transformation Dosage (Human)	200 - 700 mg (total over 10-14 days)	-
Relative Potency	~5%	Norethisterone

Table 1: Progestogenic Activity of Anhydrohydroxyprogesterone

Androgenic Activity

Anhydrohydroxyprogesterone exhibits weak androgenic properties. In vitro studies have shown that its potency in activating the androgen receptor (AR) is comparable to that of norethisterone based on their half-maximal effective concentration (EC50) values.[1] However, in functional assays, its androgenic activity is considered weak.[1] Interestingly, when administered with dihydrotestosterone (DHT) in animal models, anhydrohydroxyprogesterone has demonstrated anti-androgenic effects.[1] Its 5α -reduced metabolite, 5α -dihydroethisterone, possesses even weaker androgenic activity.[1]



Parameter	Observation
In Vitro Androgen Receptor Activation (EC50)	Equipotent to Norethisterone
In Vivo Androgenic Activity	Weak
Interaction with Dihydrotestosterone (DHT)	Anti-androgenic in animal models
5α-dihydroethisterone Activity	Reduced androgenic activity compared to parent compound

Table 2: Androgenic and Anti-androgenic Profile of Anhydrohydroxyprogesterone

Estrogenic and Anti-Estrogenic Activity

In contrast to its structural analog norethisterone, which can be aromatized to the potent estrogen ethinylestradiol, anhydrohydroxyprogesterone does not appear to have significant estrogenic activity in humans.[1] Studies have shown that its administration is not associated with an increase in urinary estrogen excretion.[1] While some estrogenic effects were observed in the uterus and vagina of rats, these were not replicated in human subjects, even at high doses.[1] There is a lack of quantitative data regarding its potential anti-estrogenic activity.

Parameter	Observation
Estrogenic Activity in Humans	Little to none observed
Aromatization to Estrogenic Metabolites	Not detected in vivo
Anti-Estrogenic Activity	Data not available

Table 3: Estrogenic and Anti-Estrogenic Profile of Anhydrohydroxyprogesterone

Pharmacokinetics

Anhydrohydroxyprogesterone was the first orally bioavailable progestin.[1] It can also be administered sublingually.



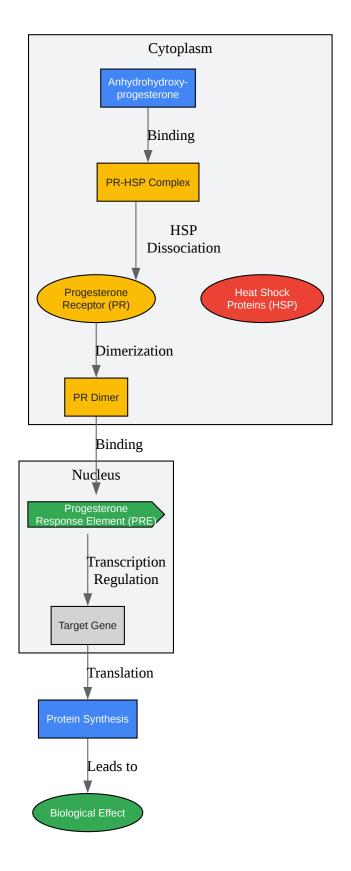
Parameter	Value
Oral Bioavailability	Good (observed in rats)
Routes of Administration	Oral, Sublingual
Plasma Half-life	3 - 6 hours
Metabolism	Hepatic

Table 4: Pharmacokinetic Properties of Anhydrohydroxyprogesterone

Signaling Pathways

The primary signaling pathway for anhydrohydroxyprogesterone is through the nuclear progesterone receptor. The general mechanism involves ligand binding, receptor dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on DNA to regulate gene transcription.





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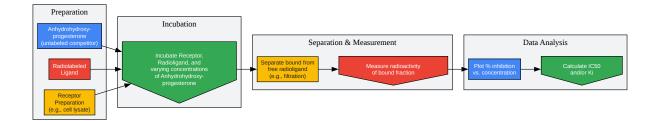
Caption: Classical Progesterone Receptor Signaling Pathway for Anhydrohydroxyprogesterone.

Experimental Protocols

The characterization of the biological activity of anhydrohydroxyprogesterone relies on a variety of in vitro and in vivo assays. Below are generalized workflows for key experimental protocols.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of anhydrohydroxyprogesterone to a specific receptor.



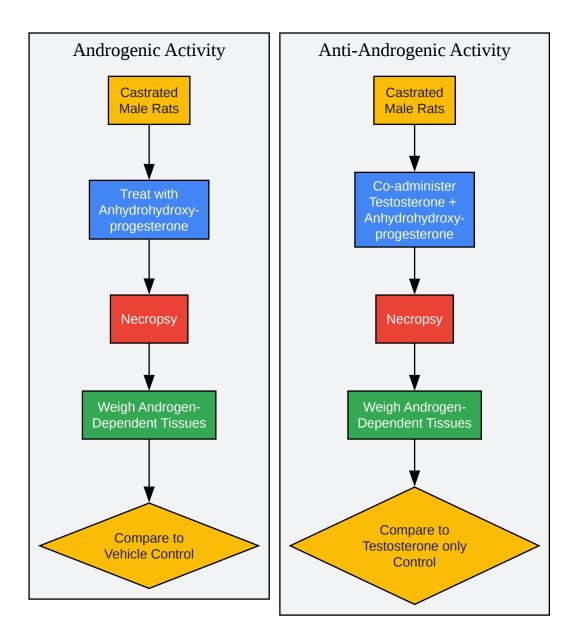
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Caption: Workflow for a Competitive Radioligand Binding Assay.

Hershberger Assay for Androgenic and Anti-Androgenic Activity

This in vivo assay assesses the androgenic and anti-androgenic potential of a substance in castrated male rats.





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Caption: Workflow for the Hershberger Assay.

Conclusion

Anhydrohydroxyprogesterone (ethisterone) is a synthetic progestin with weak progestogenic and androgenic activities. Its primary mechanism of action is through the progesterone receptor. Unlike some other progestins, it does not appear to have significant estrogenic activity in humans. While it was a historically important compound as the first orally active progestin, more potent and selective progestins have largely replaced it in clinical use. Further



research to fully quantify its anti-androgenic and potential anti-estrogenic effects, as well as more detailed pharmacokinetic studies, would provide a more complete understanding of its biological profile.

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References

- 1. Ethisterone Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ethisterone? [synapse.patsnap.com]
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